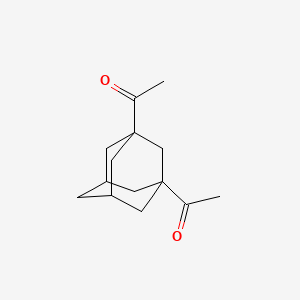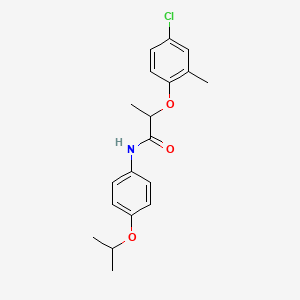
1,3-Diacetyladamantane
Overview
Description
1,3-Diacetyladamantane is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. Adamantane and its derivatives are known for their unique structural properties, which make them valuable in various fields, including pharmaceuticals, materials science, and organic chemistry. This compound, specifically, is characterized by the presence of two acetyl groups attached to the adamantane core at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diacetyladamantane can be synthesized through the acylation of adamantane derivatives. One common method involves the reaction of adamantane-1,3-dicarbonyl dicarboxylic acid chloride with acetic anhydride in the presence of a catalyst. This reaction typically occurs under mild conditions, yielding this compound with a moderate yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acylation reactions using adamantane derivatives as starting materials. The process may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Diacetyladamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other functional groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of adamantane-1,3-dicarboxylic acid.
Reduction: Formation of 1,3-dihydroxyadamantane.
Substitution: Formation of various substituted adamantane derivatives, depending on the nucleophile used.
Scientific Research Applications
1,3-Diacetyladamantane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Diacetyladamantane and its derivatives often involves interactions with biological targets such as enzymes or receptors. The adamantane core provides a rigid and lipophilic scaffold that can enhance the binding affinity and specificity of the compound to its molecular targets. For example, adamantane derivatives are known to inhibit the function of certain ion channels and enzymes, leading to their therapeutic effects .
Comparison with Similar Compounds
1,3-Dimethyladamantane: Similar in structure but with methyl groups instead of acetyl groups.
1,3-Dehydroadamantane: A dehydrogenated form of adamantane with unique reactivity.
Adamantane-1,3-dicarboxylic acid: A carboxylated derivative with different chemical properties.
Uniqueness: 1,3-Diacetyladamantane is unique due to the presence of acetyl groups, which impart distinct chemical reactivity and biological activity compared to other adamantane derivatives. The acetyl groups can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(3-acetyl-1-adamantyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-9(15)13-4-11-3-12(5-13)7-14(6-11,8-13)10(2)16/h11-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMDBHIWOLWLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B4937216.png)
![3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B4937229.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4937248.png)

![3-bromo-4-ethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B4937253.png)
![N-(2,4-dimethoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B4937257.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4937264.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2,5-dimethoxy-N-methylbenzamide](/img/structure/B4937273.png)
![9,11-dimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-triene](/img/structure/B4937275.png)
![6-[(4-Butoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4937286.png)
![17-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4937293.png)
![N-allyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4937297.png)
![4-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID](/img/structure/B4937304.png)
